molecular formula C11H13N5O B2827734 N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 953746-83-3

N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B2827734
CAS No.: 953746-83-3
M. Wt: 231.259
InChI Key: JIILXZLKCRZMIC-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Attachment of the Aminophenyl Group: The 4-aminophenyl group can be introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl derivative reacts with the triazole intermediate.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where the triazole-aminophenyl intermediate reacts with a suitable amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the amide group, potentially leading to the formation of amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring is known to interact with metal ions and proteins, which could play a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)-2-(1H-1,2,3-triazol-1-yl)propanamide: Similar structure but with a different triazole ring.

    N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)butanamide: Similar structure but with a different alkyl chain length.

    N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: Similar structure but with a different amide group.

Uniqueness

N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific combination of the triazole ring, aminophenyl group, and propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound can be characterized by the following chemical identifiers:

PropertyValue
Molecular Formula C₉H₁₃N₅O
Molecular Weight 191.23 g/mol
CAS Number Not specified
IUPAC Name This compound

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole, including this compound, exhibit notable anti-inflammatory properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) at concentrations ranging from 25 to 100 µg/mL. This suggests a potential role in managing inflammatory conditions .
  • Comparative Efficacy : In comparison to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, the triazole derivatives exhibited lower toxicity while maintaining similar efficacy in cytokine inhibition .

2. Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied:

  • Antibacterial Effects : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it could inhibit the growth of various microbial strains, although specific MIC values for this compound were not detailed in the available literature .
  • Antifungal Properties : The triazole scaffold is known for its antifungal activity. Derivatives similar to this compound have shown effectiveness against fungi such as Candida species and Aspergillus species .

3. Anticancer Potential

Emerging research indicates that triazole-containing compounds may possess anticancer properties:

  • Cell Proliferation Inhibition : Studies have reported that certain triazole derivatives can inhibit cell proliferation in cancer cell lines. The presence of the propanamide group may enhance this activity by affecting cell signaling pathways related to growth and apoptosis .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Study on Anti-inflammatory Effects :
    • A study synthesized various triazole derivatives and assessed their anti-inflammatory effects through cytokine profiling in PBMCs. Compounds with similar structures to this compound showed significant inhibition of TNF-α and IL-6 release .
  • Antimicrobial Evaluation :
    • In another study focusing on antimicrobial activity, triazole derivatives were tested against a panel of bacterial strains. Results indicated that compounds with an amino group at the para position (like this compound) exhibited enhanced antibacterial effects compared to their non-amino counterparts .

Properties

IUPAC Name

N-(4-aminophenyl)-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-8(16-7-13-6-14-16)11(17)15-10-4-2-9(12)3-5-10/h2-8H,12H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIILXZLKCRZMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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